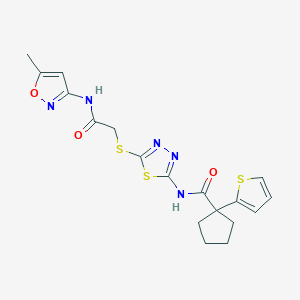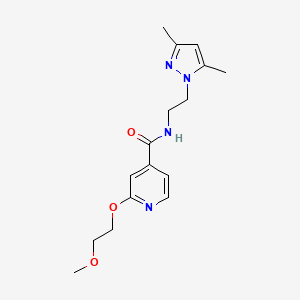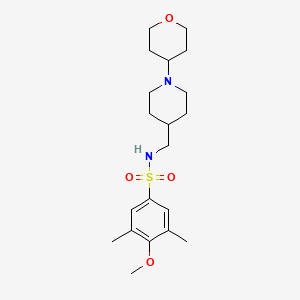![molecular formula C12H22O3Si B2445973 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)éthyl)triméthoxysilane CAS No. 68323-30-8](/img/structure/B2445973.png)
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)éthyl)triméthoxysilane
Vue d'ensemble
Description
“2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane” is a chemical compound with the molecular formula C12H22O3Si . It has a molecular weight of 242.39 .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic heptane structure attached to an ethyl group, which is further attached to a trimethoxysilane group .Physical And Chemical Properties Analysis
This compound has a density of 1.008g/cm³ . Its melting point is less than 0°C, and it has a boiling point of 255.043°C at 760 mmHg . The compound also has a refractive index of 1.47 .Applications De Recherche Scientifique
Oxydation de Swern et synthèse de la bicyclo[2.2.1]hept-5-ène-2,3-dione
Le composé peut subir une oxydation de Swern pour produire de la bicyclo[2.2.1]hept-5-ène-2,3-dione. Ce processus implique la conversion de la fonctionnalité cis-diol vicinale dans le composé en une α-dicétone. La bicyclo[2.2.1]hept-5-ène-2,3-dione est un intermédiaire précieux en synthèse organique et peut être utilisée pour une fonctionnalisation ultérieure ou comme bloc de construction pour des molécules plus complexes .
Synthèse de la molécule hôte
Les squelettes de bicyclo[2.2.1]heptane, y compris celui présent dans notre composé, servent de blocs de construction utiles pour la construction d'architectures moléculaires avec concavité. Les chercheurs ont exploré la synthèse de molécules hôtes en utilisant ces squelettes. Le champ de potentiel électrostatique négatif des cycles pyrazine, en particulier, a été exploité à cette fin .
Réactions d'ouverture de cycle
Il est intéressant de noter que lorsque les congénères fusionnés à la pyrazine (composés apparentés avec des cycles pyrazine) subissent une oxydation de Swern, une réaction d'ouverture de cycle inattendue se produit. Cette découverte met en évidence la réactivité de ces composés et ouvre des possibilités pour la conception de nouvelles structures par le biais de processus d'ouverture de cycle contrôlés .
Dioxiranes et sulfonamides
Dans des travaux connexes, la réaction des N-(bicyclo[2.2.1]hept-5-en-endo-2-ylméthyl)arènesulfonamides avec l'épichlorhydrine a conduit à la formation de N-[(oxiran-2-yl)méthyl]sulfonamides de structure et d'une série de nouveaux dioxiranes. Ces composés ont des applications potentielles en synthèse organique et en catalyse .
Safety and Hazards
When handling this compound, it’s important to avoid contact with skin and eyes as it may cause irritation . Good ventilation should be maintained during operation. Personal protective equipment such as gloves and protective glasses should be used . It should be kept away from sources of ignition and high temperatures .
Mécanisme D'action
Target of Action
Silane-based compounds are generally known to interact with a variety of substrates .
Mode of Action
It is known that silane-based compounds can modify the surface of substrates to improve the dispersion of nanoparticles . They can also be used as adhesion promoters by treating the precursor material with epoxy silanes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane. For instance, the compound should be stored under inert gas and should avoid moisture as it can cause decomposition . The compound is a colorless to almost colorless clear liquid with a density of 0.99 g/mL at 20 °C (lit.) .
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCVNBXWMQMKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CC2CC1C=C2)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625358 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63103-84-4 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

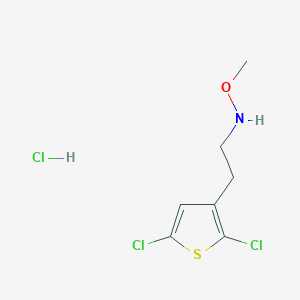

![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2445897.png)
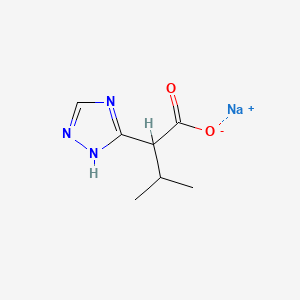
![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)
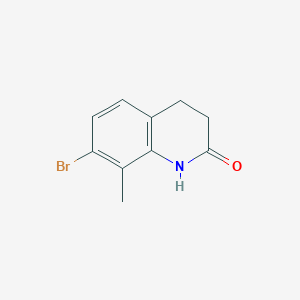

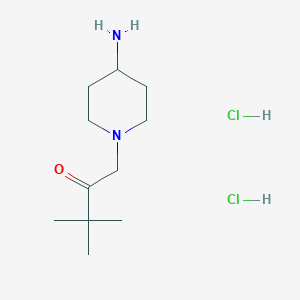
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)
